molecular formula C22H27FN3O6S.Na B1146474 Rosuvastatin Sodium CAS No. 147098-18-8

Rosuvastatin Sodium

Número de catálogo B1146474
Número CAS: 147098-18-8
Peso molecular: 503.52
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rosuvastatin Sodium, a fully synthetic statin, is designed for competitively inhibiting the 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme plays a pivotal role in the endogenous synthesis of cholesterol within the liver. Rosuvastatin showcases superior efficacy in lipid profile improvement over its class counterparts due to its unique molecular structure and action mechanism. It also exhibits non-lipid-lowering actions such as anti-inflammatory, antioxidant, and antithrombotic properties, making it a significant tool for cardiovascular disease prevention (Cortese et al., 2016).

Synthesis Analysis

The synthesis of Rosuvastatin involves a complex chemical process that yields a compound with strong inhibitory effects on hepatic cholesterol synthesis. This synthesis process is designed to create a molecule with a high affinity for the HMG-CoA reductase enzyme, resulting in a potent cholesterol-lowering effect. The synthetic pathway ensures the production of Rosuvastatin with high purity and specificity for its target action (White, 2002).

Molecular Structure Analysis

Rosuvastatin's molecular structure contributes significantly to its efficacy and potency. Its structure allows for additional HMG-CoA reductase enzyme-binding interactions, resulting in tighter binding and substantial active transport into hepatocytes. This structural configuration contributes to its lower required dosage for LDL cholesterol lowering and its minimal penetration in extrahepatic tissues, reducing potential side effects (White, 2002).

Chemical Reactions and Properties

Rosuvastatin interacts with the HMG-CoA reductase enzyme through its unique molecular structure, inhibiting the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This reaction is crucial in the pathway of cholesterol synthesis in the liver, thus lowering blood cholesterol levels. Its hydrophilic nature also contributes to its safety profile, particularly in terms of reduced muscle-related side effects compared to other statins (Kostapanos et al., 2010).

Physical Properties Analysis

Rosuvastatin is characterized by its low solubility in water, which influences its formulation and administration. Its solubility and permeability classify it as a BCS Class II drug. This classification has led to the development of various formulations to enhance its bioavailability, ensuring effective absorption and therapeutic action (Kachurov & Kachurov, 2023).

Chemical Properties Analysis

The pharmacokinetic profile of Rosuvastatin is distinguished by its extensive uptake into hepatocytes and minimal metabolism via the cytochrome P450 system. This leads to low systemic bioavailability, yet effective action due to its concentration in the liver, the site of action for cholesterol synthesis inhibition. Its chemical properties also contribute to a lower potential for drug-drug interactions, making it safer for use in combination therapies (Kostapanos et al., 2010).

Aplicaciones Científicas De Investigación

1. Gamma Radiation-Induced Degradation of Rosuvastatin

  • Summary of Application: This research aimed to investigate the end-products of free radical-induced degradation of rosuvastatin .
  • Methods of Application: An aqueous solution of rosuvastatin was irradiated using different doses of gamma radiation (50–1000 Gy) under oxidative conditions . The degradation products were separated on a nanoC18 column under gradient elution, and identification was carried out on a hyphenated nanoUPLC and nanoESI-QTOF mass spectrometer system .
  • Results: Nine major degradation products were identified. This is the first study of gamma radiation-induced degradation of rosuvastatin, where chemical structures, MS/MS fragmentation pathways, and formation mechanisms of the resulting degradation products are detailed .

2. Improved Pharmacodynamic Potential of Rosuvastatin by Self-Nanoemulsifying Drug Delivery System

  • Summary of Application: The research was conducted to improve the pharmacodynamic potential of rosuvastatin by assisting its transportation through lymphatic circulation using a self-nanoemulsifying drug delivery system (SNEDDS) .
  • Methods of Application: The SNEDDS formulation was optimized by implementing a D-optimal mixture design, wherein the effect of concentration of Capmul MCM EP (X 1 ), Tween 20 (X 2) and Transcutol P (X 3) as independent variables was studied on droplet size (Y 1 ), % cumulative drug release (Y 2) and self-emulsification time (Y 3) as dependent variables .
  • Results: The optimized SNEDDS formulation exhibited a droplet size of nano range (14.91nm), in vitro drug release of > 90% within 30 minutes, and self-emulsification time of 16 seconds . The in vivo pharmacodynamic study carried out using Wistar rats confirmed the better antihyperlipidemic potential of the developed formulation in normalizing the lipidic level of serum in contrast to pure drug and marketed tablets .

3. Pharmacokinetics of Rosuvastatin

  • Summary of Application: This research aimed to review the pharmacokinetics of rosuvastatin from randomised controlled trials (RCTs) in healthy adults .
  • Methods of Application: A systematic review of the pharmacokinetics of rosuvastatin was performed using systematic search strategies . The Sheiner method was used to summarise the pharmacokinetics of the drug .
  • Results: Rosuvastatin achieves maximum plasma concentration at a median of 5 h (range: 0.5–6 h) under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h and an average terminal elimination half-life of approximately 20 h .

4. Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations

  • Summary of Application: This research aimed to develop a selective and sensitive analytical method for the control of impurities from synthesis and degradation in medicinal products containing rosuvastatin calcium salt (RSV) .
  • Methods of Application: A direct and highly selective ultra-high-performance liquid chromatographic method was used for determining the assay and related substances content in medicinal products containing RSV .
  • Results: The method achieved the baseline separation of all organic related substances listed in the European Pharmacopoeia (EP) monograph for the RSV tablets, achieved for the first time in less than 15 min .

5. Pre-concentration of Rosuvastatin

  • Summary of Application: This research aimed to develop a method for the pre-concentration of rosuvastatin .
  • Methods of Application: The accuracy of the method was tested by fortifying samples with rosuvastatin up to the concentration of 0.5 mg L −1 .
  • Results: The developed method was found to be accurate for the pre-concentration of rosuvastatin .

6. Effect of Two Intensive Statin Regimens on Progression of Coronary Disease

  • Summary of Application: This research aimed to compare the effect of two intensive statin regimens on the progression of coronary disease .
  • Methods of Application: Serial intravascular ultrasonography was performed in patients with coronary disease, at baseline and after 104 weeks of treatment with either atorvastatin, 80 mg daily, or rosuvastatin, 40 mg daily .
  • Results: After 104 weeks of therapy, the rosuvastatin group had lower levels of LDL cholesterol than the atorvastatin group (62.6 vs. 70.2 mg per deciliter [1.62 vs. 1.82 mmol per liter], P<0.001), and higher levels of high-density lipoprotein (HDL) cholesterol (50.4 vs. 48.6 mg per deciliter [1.30 vs. 1.26 mmol per liter], P = 0.01) .

Safety And Hazards

  • Liver Function : Regular monitoring of liver enzymes is recommended .

Direcciones Futuras

Research on Rosuvastatin Sodium continues, focusing on optimizing dosing regimens, exploring novel formulations, and investigating its potential in other therapeutic areas (e.g., neuroprotection, inflammation). Additionally, personalized medicine approaches may enhance its clinical utility .

: Kanukula, R., Salam, A., Rodgers, A., & Kamel, B. (2021). Pharmacokinetics of Rosuvastatin: A Systematic Review of Randomised Controlled Trials in Healthy Adults. Clinical Pharmacokinetics, 60(1), 165–175. DOI: 10.1007/s40262-020-00978-9

Propiedades

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEBGDYYHAFODH-DHMAKVBVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosuvastatin Sodium

CAS RN

147098-18-8
Record name sodium (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Rosuvastatin tert-butyl ester (3.0 g, 5.6 mmol) is dissolved in 25 mL of a 4:1 mixture of THF/water. The clear solution is warmed to 30° C. and 8.0 M NaOH (0.75 mL, 6.0 mmol) was added portionwise. The reaction mixture is stirred at 30° C. for 2 hours giving a clear yellow solution. Then THF is removed completely under the reduced pressure (20 mbar) at 40° C. The remaining aqueous solution is diluted with water to 25 mL and washed with AcOEt (2×10 mL). After separation from the organic layer aqueous phase is distilled under the reduced pressure (20 mbar) at 40° C. to completely remove the dissolved AcOEt. The remaining clear solution of sodium rosuvastatinate is diluted with water to 25 mL and liophylized to afford 2.81 g (100%) of rosuvastatin sodium salt as white powder.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Yield
100%

Citations

For This Compound
40
Citations
RH Ho, RG Tirona, BF Leake, H Glaeser, W Lee… - Gastroenterology, 2006 - Elsevier
… Nonetheless, our results suggest that rosuvastatin sodium-dependent uptake in human liver is significant and comparable with taurocholate sodium dependence (∼45%), and it is likely …
Number of citations: 651 www.sciencedirect.com
A Astarita, M DellaGreca, MR Iesce… - … of photochemistry and …, 2007 - Elsevier
… Rosuvastatin sodium is a statin of new generation that acts as lipid-lowering agent and is widely used in the prevention of cardiovascular events. It works as inhibitor of 3-hydroxy-3-…
Number of citations: 30 www.sciencedirect.com
A El-Fattah, A Eid, H Zaky, H Ahmed - Azhar International Journal …, 2021 - journals.ekb.eg
Sodium valproate, one of the most widely used antiepileptic drugs, has been noted to induce nephrotoxicity through elevation of oxidative stress. Carvedilol, a non-specific beta-…
Number of citations: 2 journals.ekb.eg
Z Casar, M Steinbücher… - The Journal of Organic …, 2010 - ACS Publications
… Thus, after the TBS deprotection into E-9 was complete, the resulting reaction mixture was made alkaline with aqueous NaOH to give a solution of rosuvastatin sodium. From this solution…
Number of citations: 41 pubs.acs.org
PB Patil, DB Shinde, DV Mane, BR Chaudhari - 2015 - wjpr.s3.ap-south-1.amazonaws.com
… in water at 2530C to get Rosuvastatin sodium salt. Then water was distilled out completely under reduced pressure below 40C Rosuvastatin sodium salts get suspended in water, then …
Number of citations: 2 wjpr.s3.ap-south-1.amazonaws.com
A Patil, MM Maste, SS Suryawanshi… - Research Journal of …, 2022 - rjptonline.org
Objectives: The goal of this study is to create and test a UV-Spectrophotometric method for estimating Rosuvastatin in bulk and pharmaceutical dosage forms utilizing a green solvent. …
Number of citations: 1 rjptonline.org
M Vargas, C Bustamante, E Villarraga - J Bioequiv Availab, 2015 - scholar.archive.org
This is a pharmacokinetic study of two formulations containing Rosuvastatin 40 mg, with the aim to compare the Bioavailability between the Test product (Rosuvastatin made by …
Number of citations: 10 scholar.archive.org
MT Ayad, BD Taylor, R Menon - American journal of …, 2018 - Wiley Online Library
Problem Oxidative stress (OS)‐induced, p38 mitogen‐activated protein kinase (p38MAPK)‐mediated chorioamniotic senescence and inflammation (senescence‐associated secretory …
Number of citations: 22 onlinelibrary.wiley.com
RH Ho, RG Tirona, BF Leake, H Glaeser, W Lee… - …, 2006 - researchgate.net
… Nonetheless, our results suggest that rosuvastatin sodium-dependent uptake in human liver is significant and comparable with taurocholate sodium dependence (45%), and it is likely …
Number of citations: 1 www.researchgate.net
Z Casar - Current Organic Chemistry, 2010 - ingentaconnect.com
… Reaction of this salt in water with aqueous 8 % (w/w) sodium hydroxide provided pure rosuvastatin sodium salt in water that underwent cation exchange with aqueous calcium chloride …
Number of citations: 86 www.ingentaconnect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.